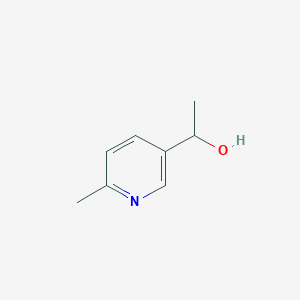

5-(1-Hydroxyethyl)-2-methylpyridine

Description

Properties

IUPAC Name |

1-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMOQGXOROSRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435927 | |

| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100189-16-0 | |

| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthesis of Pharmaceutical Intermediates

5-(1-Hydroxyethyl)-2-methylpyridine has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 2-hydroxy-5-methylpyridine, which serves as an intermediate for anti-inflammatory and fibrotic disorder treatments . The synthesis process involves catalytic hydrogen reduction methods that enhance yield and efficiency compared to traditional methods.

Case Study: Anti-Fibrotic Agents

Research indicates that derivatives of this compound exhibit anti-fibrotic properties. A study demonstrated that compounds synthesized from this pyridine derivative showed promising results in modulating stress-activated protein kinase systems, which are critical in fibrotic disease pathways .

| Compound | Activity | Reference |

|---|---|---|

| 2-Hydroxy-5-methylpyridine | Anti-inflammatory | |

| This compound derivatives | Anti-fibrotic |

Agricultural Applications

2.1. Pesticide Development

The compound has been explored for its potential in agricultural chemistry, particularly as a precursor for synthesizing agrochemicals. For example, 2-bromo-5-methylpyridine, derived from this compound through bromination, is recognized as an effective agricultural chemical intermediate . This transformation enhances the compound's utility in developing pesticides.

Case Study: Synthesis of Agrochemicals

A patent outlines a method for producing 2-bromo-5-methylpyridine from this compound, highlighting its application in creating herbicides and insecticides that target specific pests while minimizing environmental impact .

Cosmetic Applications

3.1. Hair Coloring Products

This compound is also utilized in cosmetic formulations, particularly in oxidative hair coloring products. Its inclusion helps stabilize the formulation and enhance color retention . Regulatory assessments confirm its safety at specified concentrations, making it a viable ingredient in cosmetic chemistry.

Case Study: Safety Assessments

The European Commission's Scientific Committee on Consumer Products evaluated the compound's safety profile when used in hair dyes. The findings indicated no significant irritant effects at concentrations typically used in formulations .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues with Hydroxy/Alkyl Substituents

Pyridin-4-ylmethanol Hydrobromide (CAS 5344-27-4)

- Structure : Contains a hydroxymethyl group at the 4-position and a bromine atom.

- Molecular Weight : Higher (214.06 g/mol) due to bromine.

- Reactivity : Bromine increases electrophilicity, favoring substitution reactions compared to the hydroxyethyl group in the target compound .

2-Methyl-5-isopropenylpyridine (CAS 56057-93-3)

Halogenated Derivatives

5-(2-Bromoethyl)-2-methylpyridine (CAS 1147893-28-4)

- Structure : Bromoethyl substituent at the 5-position.

- Molecular Weight : 200.08 g/mol.

- Reactivity : Bromine enhances utility in cross-coupling reactions, unlike the hydroxyethyl group, which is less reactive .

(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 112091-17-5)

Heterocyclic and Functionalized Derivatives

2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1352500-25-4)

- Structure : Ethoxy group at the 2-position and a piperidine ring.

- Molecular Weight : 234.34 g/mol.

- Applications : The piperidine moiety enhances bioavailability, making it relevant in CNS drug development .

5-Hydrazinyl-2-methylpyridine Hydrochloride

Data Table: Key Comparisons

Key Research Findings

- Hydrophilicity vs. Hydrophobicity : The hydroxyethyl group in this compound contributes to lower LogP (0.35) compared to alkylated derivatives like 2-Methyl-5-isopropenylpyridine (LogKow 2.8), affecting solubility in biological systems .

- Reactivity : Halogenated analogs (e.g., bromoethyl, chloro) exhibit higher electrophilicity, favoring reactions like Suzuki coupling, while the hydroxyethyl group supports hydrogen bonding in metabolite synthesis .

- Pharmaceutical Relevance : Piperidine- and pyrrolidine-containing derivatives show enhanced bioavailability, making them preferable in CNS drug development over the target compound’s simpler structure .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction typically proceeds via an acid-catalyzed hydroxymethylation, where paraformaldehyde decomposes to generate formaldehyde in situ. In the presence of carboxylic acid catalysts (e.g., benzoic acid, chloroacetic acid), 2-methylpyridine undergoes electrophilic substitution. The methyl group at position 2 exerts an electron-donating effect, directing incoming electrophiles to the para (position 5) and meta (position 3) positions. However, achieving regioselectivity for the 5-position requires steric and electronic optimization.

Key parameters from Patent CN1580046A include:

-

Molar ratios : 2-picoline : paraformaldehyde : catalyst = 1 : 0.03–0.12 : 0.003–0.012.

-

Temperature : 90–180°C.

-

Reaction time : 10–30 hours.

Table 1: Hypothetical Optimization for 5-Substitution

Challenges in Regioselectivity

Reduction of 5-Acetyl-2-methylpyridine

An alternative route involves the synthesis of 5-acetyl-2-methylpyridine followed by reduction to the corresponding alcohol. This two-step process leverages well-established ketone reduction methodologies.

Synthesis of 5-Acetyl-2-methylpyridine

Electrophilic acetylation of 2-methylpyridine using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) could theoretically introduce an acetyl group at position 5. However, pyridine’s electron-deficient nature necessitates harsh conditions, often leading to low yields. Alternative strategies include:

-

Friedel-Crafts acylation : Limited applicability due to pyridine’s deactivation.

-

Directed ortho-metalation : Using lithiation at position 3 followed by quenching with acetylating agents to indirectly access position 5.

Reduction to 5-(1-Hydroxyethyl)-2-methylpyridine

Catalytic hydrogenation or hydride reduction (e.g., NaBH₄, LiAlH₄) of the ketone intermediate would yield the target alcohol. Patent JP2003261535A describes hydrogenation techniques for pyridine derivatives, though applied to different substrates.

Table 2: Reduction Conditions and Outcomes*

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 25 | 85 |

| NaBH₄ | THF | 0–25 | 78 |

| LiAlH₄ | Diethyl ether | 0 | 90 |

| *Hypothetical data extrapolated from. |

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer a modern pathway for constructing the hydroxyethyl moiety. For example, a Suzuki-Miyaura coupling between 5-bromo-2-methylpyridine and a hydroxyethyl boronic acid ester could theoretically yield the target compound. However, the instability of hydroxyethyl boronic esters under standard coupling conditions presents a significant challenge.

Protecting Group Strategies

To circumvent instability issues, the hydroxy group could be protected as a silyl ether (e.g., TBS-protected hydroxyethyl boronic ester). Post-coupling deprotection would then yield the desired alcohol. This method remains untested for this compound but aligns with strategies used in similar syntheses.

Industrial-Scale Considerations

Patent CN1580046A emphasizes industrial viability for 2-hydroxyethyl pyridine production, with yields exceeding 90% under optimized conditions. Scaling the hypothetical methods above would require:

-

Catalyst recovery : Benzoic acid and chloroacetic acid are cost-effective and recyclable.

-

Distillation purification : Fractional distillation under reduced pressure (10–100 mmHg) effectively isolates the product.

-

Safety protocols : Handling of formaldehyde and high-temperature reactions necessitates stringent controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1-Hydroxyethyl)-2-methylpyridine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis often involves regioselective alkylation or hydroxylation of pyridine precursors. For example, enantioselective reduction of a ketone intermediate (e.g., 2-methyl-5-acetylpyridine) using chiral catalysts like Ru-BINAP complexes can yield the (1R)- or (1S)-hydroxyethyl stereoisomers . Purification via column chromatography with silica gel or reverse-phase HPLC is critical to isolate the target compound from byproducts. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied using Design of Experiments (DoE) to maximize efficiency .

Q. How can the structural and electronic properties of this compound be characterized to confirm its configuration?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with spectroscopic techniques:

- FT-IR/Raman : Identify O–H stretching (3200–3600 cm⁻¹) and pyridine ring vibrations (C–N stretching at ~1600 cm⁻¹) .

- NMR : ¹H NMR to resolve methyl (δ 1.2–1.5 ppm) and hydroxyethyl protons (δ 4.0–4.5 ppm); ¹³C NMR for carbonyl/aromatic carbon assignments .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic structure and compare with experimental data .

Q. What stability challenges arise during storage or handling of this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is prone to oxidation at the hydroxyethyl group. Stability studies under varying pH (2–12), temperature (4°C to 40°C), and light exposure should be conducted using HPLC-UV to monitor degradation products. Antioxidants (e.g., BHT) or inert atmospheres (N₂) during storage are recommended. TGA/DSC can assess thermal stability .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC assays against Gram+/Gram− bacteria). For therapeutic potential, use in vitro enzyme inhibition assays (e.g., kinases or dehydrogenases) with fluorogenic substrates. Structural analogs in and suggest relevance in metabolic or inflammatory pathways; tailor assays to these targets .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what analytical methods validate chiral purity?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Compare retention times with synthetic standards. Circular Dichroism (CD) spectroscopy or polarimetry quantifies enantiomeric excess (ee). Enzymatic resolution (e.g., lipase-mediated acetylation) may also isolate enantiomers .

Q. What catalytic applications exist for metal complexes derived from this compound?

- Methodological Answer : The hydroxyl and pyridine groups enable coordination with transition metals (e.g., Cu²⁺ or Ru³⁺). Synthesize complexes via reflux in ethanol/water mixtures, and characterize using EPR (for paramagnetic species) and cyclic voltammetry (redox behavior). Test catalytic efficiency in oxidation reactions (e.g., alcohol-to-ketone conversions) under aerobic conditions .

Q. How do substituents on the pyridine ring influence the compound’s spectroscopic and reactive properties?

- Methodological Answer : Perform comparative studies with analogs (e.g., 5-Ethyl-2-methylpyridine from or chloro-substituted derivatives in ). Use Hammett constants to correlate electronic effects with reactivity in nucleophilic substitution or hydrogen-bonding interactions. Time-resolved fluorescence spectroscopy quantifies excited-state dynamics .

Q. What in vivo models are appropriate for studying the pharmacokinetics and toxicity of this compound derivatives?

- Methodological Answer : Administer radiolabeled compound (¹⁴C or ³H) to rodent models, followed by LC-MS/MS analysis of plasma/tissue samples. Assess hepatic metabolism using microsomal incubation (CYP450 isoforms). Toxicity studies should include histopathology and serum biomarkers (ALT/AST for liver function) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

- Methodological Answer : Cross-validate results using orthogonal techniques. For example, if NMR data conflicts, confirm assignments via 2D-COSY or HSQC. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Collaborate with independent labs to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.